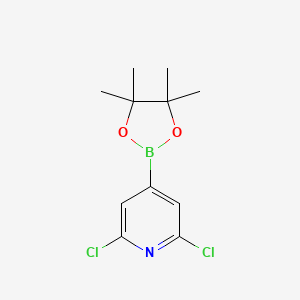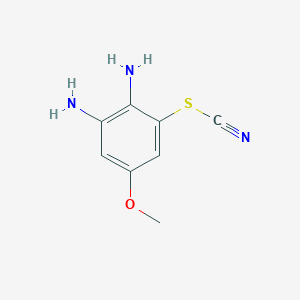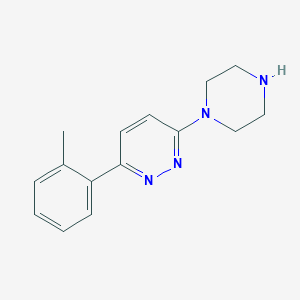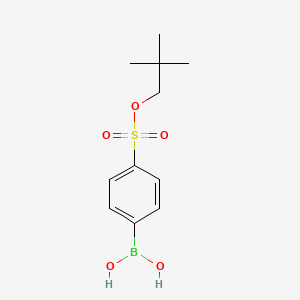
2,6-Dicloro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
Descripción general
Descripción
“2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H14BCl2NO2 . It is also known by other names such as “2,6-Dichloropyridine-4-boronic acid, pinacol ester” and "Pyridine, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-" .
Molecular Structure Analysis
The molecular weight of this compound is 274.0 g/mol . The InChI string representation of its structure is “InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3” and the corresponding canonical SMILES representation is "B1(OC(C(O1)©C)©C)C2=CC(=NC(=C2)Cl)Cl" .Physical and Chemical Properties Analysis
This compound has a melting point of 116.0 120.0 °C . It is a solid at 20°C . The compound has a predicted boiling point of 373.2±42.0 °C and a predicted density of 1.24±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto sirve como un éster de ácido borónico, el cual es un reactivo crítico en la síntesis orgánica . Es particularmente útil en reacciones de acoplamiento cruzado de Suzuki-Miyaura, donde actúa para formar enlaces carbono-carbono. Esto es esencial para la construcción de moléculas orgánicas complejas, incluyendo fármacos y polímeros.
Descubrimiento de Fármacos
En el ámbito del descubrimiento de fármacos, la capacidad de este compuesto para participar en reacciones de acoplamiento cruzado lo hace invaluable para crear bibliotecas moleculares diversas . Estas bibliotecas se analizan para determinar su actividad biológica, lo que ayuda a identificar posibles nuevos fármacos.
Ciencia de los Materiales
Los investigadores en ciencia de los materiales utilizan este compuesto para introducir boro en los materiales, lo que puede alterar sus propiedades electrónicas y ópticas . Esto es particularmente relevante en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos.
Catálisis
El compuesto se utiliza para preparar catalizadores que facilitan diversas reacciones químicas . Estos catalizadores pueden ser ajustados finamente mediante la modificación del éster borónico, lo que lleva a procesos de síntesis más eficientes y selectivos.
Química Agrícola
En química agrícola, este compuesto se explora para crear nuevos agroquímicos . Su papel en la formación de enlaces carbono-boro estables se aprovecha para desarrollar pesticidas y herbicidas con modos de acción novedosos.
Terapia de Captura de Neutrones de Boro (BNCT)
Aunque no se utiliza directamente en la BNCT, compuestos como éste se estudian por su potencial para transportar átomos de boro a las células cancerosas . El boro, cuando se expone a neutrones, experimenta reacciones que destruyen las células cancerosas, lo que lo convierte en un área prometedora de investigación contra el cáncer.
Safety and Hazards
The compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
Mecanismo De Acción
Target of Action
It’s known that compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This process involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The result is the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond .
Pharmacokinetics
It’s known that the compound is a solid at 20 degrees celsius and has a melting point of 116.0 to 120.0 °C . These properties may influence its bioavailability.
Result of Action
The borylation process it’s involved in can lead to the formation of pinacol benzyl boronate , which can be used in various chemical reactions.
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of other chemicals . For instance, the compound is stable at a temperature of 2-8°C . Additionally, the presence of transition metal catalysts is necessary for the hydroboration process .
Análisis Bioquímico
Biochemical Properties
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the reactivity of the compound in the coupling process .
Cellular Effects
The effects of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular homeostasis .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and modulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy in biochemical assays . Long-term exposure to the compound in vitro has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At low doses, the compound has been shown to modulate metabolic pathways without causing significant toxicity. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects .
Metabolic Pathways
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound has been found to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes and biochemical reactions .
Propiedades
IUPAC Name |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFDHAOFDBNZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659244 | |
| Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408492-27-3 | |
| Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=408492-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1387010.png)
![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)

![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)
![Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1387015.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1387017.png)




![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)


